molecular formula C20H21N3O2 B12186141 2-{[benzyl(methyl)amino]methyl}-6-(3-methoxyphenyl)pyridazin-3(2H)-one

2-{[benzyl(methyl)amino]methyl}-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B12186141
M. Wt: 335.4 g/mol
InChI Key: ZQANOXUTWWFSHC-UHFFFAOYSA-N
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Description

2-{[benzyl(methyl)amino]methyl}-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone class. Pyridazinones are known for their diverse pharmacological activities, making them attractive candidates for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[benzyl(methyl)amino]methyl}-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . The reaction conditions often require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[benzyl(methyl)amino]methyl}-6-(3-methoxyphenyl)pyridazin-3(2H)-one can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Mechanism of Action

The mechanism of action of 2-{[benzyl(methyl)amino]methyl}-6-(3-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[benzyl(methyl)amino]methyl}-6-(3-methoxyphenyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of benzyl and methoxyphenyl groups contributes to its unique biological activity and potential therapeutic applications .

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

2-[[benzyl(methyl)amino]methyl]-6-(3-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C20H21N3O2/c1-22(14-16-7-4-3-5-8-16)15-23-20(24)12-11-19(21-23)17-9-6-10-18(13-17)25-2/h3-13H,14-15H2,1-2H3

InChI Key

ZQANOXUTWWFSHC-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC

Origin of Product

United States

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